molecular formula C2N2- B1235668 bis(nitridocarbonate)(C--C)(.1-)

bis(nitridocarbonate)(C--C)(.1-)

Cat. No.: B1235668
M. Wt: 52.03 g/mol
InChI Key: SELGXVYREWFBRA-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

The compound bis(nitridocarbonate)(C--C)(.1-) exemplifies the complexity inherent in modern chemical nomenclature, particularly for carbon-nitrogen species containing multiple bonding arrangements. According to International Union of Pure and Applied Chemistry guidelines, this species is formally designated as bis(nitridocarbonate)(C--C)(.1-), indicating its dimeric nature and single negative charge. The nomenclature reflects the presence of two nitridocarbonate units connected through a carbon-carbon bond, with the entire molecular system carrying a net negative charge of one electron.

Alternative naming conventions for this compound include oxalonitrile(.1-), which emphasizes its relationship to oxalic acid derivatives, and the simplified notation NCCN(.1-). The compound is also referenced in chemical databases under the Chemical Abstracts Service registry system, where it carries the designation CHEBI:29819 in the Chemical Entities of Biological Interest database. The molecular formula C₂N₂⁻ accurately represents the stoichiometric composition, indicating two carbon atoms, two nitrogen atoms, and an additional electron that confers the negative charge.

The International Chemical Identifier for this compound is InChI=1S/C2N2/c3-1-2-4/q-1, which provides a standardized representation of its connectivity and charge state. The Simplified Molecular Input Line Entry System representation CC#N offers insight into the electronic structure, suggesting a carbon-nitrogen double bond character in one portion of the molecule and a triple bond in another. These various nomenclature systems collectively provide a comprehensive framework for identifying and discussing this important carbon-nitrogen species.

Historical Context of Discovery and Characterization

The discovery and characterization of bis(nitridocarbonate)(C--C)(.1-) emerged from systematic investigations into carbon-nitrogen chemistry that began in the mid-twentieth century. The compound was first documented in chemical databases in 2004, marking a significant milestone in the understanding of carbon nitride radical anions. This timeline coincides with advances in analytical techniques that enabled the detection and characterization of complex anionic species, particularly those involving carbon-nitrogen multiple bonds.

The development of this compound's understanding parallels the broader evolution of carbon nitride chemistry, which experienced significant growth following the characterization of cyanogen and related species. Early studies of cyanogen, (CN)₂, provided the foundational knowledge necessary for understanding more complex carbon-nitrogen systems. The recognition that cyanogen could undergo various chemical transformations, including electron addition reactions, laid the groundwork for investigating related anionic species such as bis(nitridocarbonate)(C--C)(.1-).

Advances in computational chemistry and spectroscopic techniques during the late twentieth and early twenty-first centuries facilitated more detailed investigations of this compound's electronic structure. The ability to perform accurate quantum mechanical calculations allowed researchers to predict and confirm the stability of various carbon-nitrogen radical anions, including bis(nitridocarbonate)(C--C)(.1-). These theoretical advances complemented experimental observations and provided deeper insights into the bonding characteristics and reactivity patterns of such species.

Position within Carbon-Nitrogen Compound Classifications

Bis(nitridocarbonate)(C--C)(.1-) occupies a distinctive position within the broader classification system of carbon-nitrogen compounds, representing an important subclass of organic radical anions. The compound belongs to the family of carbon nitrides, which encompasses a diverse range of materials and molecular species containing only carbon and nitrogen atoms. Within this classification, bis(nitridocarbonate)(C--C)(.1-) is specifically categorized as a molecular carbon nitride, distinguishing it from extended network structures such as graphitic carbon nitride.

The compound can be further classified as a dicyano species, given its structural relationship to compounds containing two cyano groups. This classification places it alongside other important carbon-nitrogen compounds such as dicyanoacetylene and tetracyanoethylene. However, its anionic character distinguishes it from neutral dicyano compounds, positioning it within the specialized category of carbon nitride radical anions.

From a functional group perspective, bis(nitridocarbonate)(C--C)(.1-) contains both carbon-nitrogen triple bond character and carbon-carbon bonding, making it a hybrid system that exhibits properties of both nitrile-containing compounds and carbon-carbon bonded species. This dual nature contributes to its unique chemical properties and reactivity patterns. The compound's classification as an organic radical anion also places it within the broader context of reactive intermediates, which are of significant importance in both synthetic chemistry and materials science applications.

Relationship to Cyanogen and Carbon Nitride Chemistry

The relationship between bis(nitridocarbonate)(C--C)(.1-) and cyanogen chemistry represents a fundamental connection in carbon-nitrogen compound families. Cyanogen, with the formula (CN)₂, serves as the neutral parent compound from which various anionic derivatives, including bis(nitridocarbonate)(C--C)(.1-), can be conceptually derived. The structural similarity between these compounds is evident in their shared C₂N₂ stoichiometry, with the primary difference being the additional electron and resulting negative charge in the anionic species.

Cyanogen itself is recognized as the simplest stable carbon nitride and exhibits pseudohalogen behavior, making it a cornerstone compound in carbon-nitrogen chemistry. The compound consists of two cyano groups bonded together at their carbon atoms, with a carbon-carbon bond distance of 1.393 Å and carbon-nitrogen bond distances of 1.163 Å. These structural parameters provide important reference points for understanding the bonding in related compounds such as bis(nitridocarbonate)(C--C)(.1-).

The broader context of carbon nitride chemistry encompasses a rich variety of compounds ranging from simple molecular species to complex extended networks. Graphitic carbon nitride materials, with their general formula near C₃N₄, represent one extreme of this continuum, while molecular species like bis(nitridocarbonate)(C--C)(.1-) occupy the other end. Recent advances in high-pressure chemistry have led to the discovery of novel carbon nitride compounds, including polycarbonitrides containing covalently bonded carbon-nitrogen frameworks. These developments highlight the continuing evolution of carbon nitride chemistry and the importance of understanding fundamental species like bis(nitridocarbonate)(C--C)(.1-).

Properties

Molecular Formula

C2N2-

Molecular Weight

52.03 g/mol

InChI

InChI=1S/C2N2/c3-1-2-4/q-1

InChI Key

SELGXVYREWFBRA-UHFFFAOYSA-N

SMILES

[C](=[N-])C#N

Canonical SMILES

[C](=[N-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Electronic Comparisons

Table 1: Key Properties of Bis(nitridocarbonate)(C–C)(•1−) and Analogues
Compound Name Formula Connectivity Charge Substituent Type Key Reference
Bis(nitridocarbonate)(C–C)(•1−) (CN)₂∑– C–C bridge •1− Nitrido (N)
Dioxidocarbonate(•1−) CO₂∑– Mononuclear •1− Oxido (O)
Trioxidocarbonate(•1−) CO₃∑– Mononuclear •1− Oxido (O)
Bis(nitridocarbonato)disulfur(S–S)(•1−) (NC)SS(CN)•− S–S bridge •1− Nitrido (N), Sulfur (S)
Chloridodioxygen(∑) ClOO∑ O–O bridge Neutral Chlorido (Cl), Oxido (O)
Key Observations:

Connectivity Differences: Bis(nitridocarbonate)(C–C)(•1−) features a C–C bridge, distinct from the S–S bridge in bis(nitridocarbonato)disulfur(S–S)(•1−) . The C–C bond confers higher bond energy (~346 kJ/mol) compared to S–S (~240 kJ/mol), enhancing thermal stability . Mononuclear analogues like CO₂∑– lack bridging atoms, limiting their structural complexity .

Substituent Effects: Nitrido vs. Oxido Groups: The nitrido (N) substituents in bis(nitridocarbonate)(C–C)(•1−) increase electron density compared to oxido (O) groups in CO₂∑– or CO₃∑–, altering redox potentials and reactivity . Hybrid Systems: Bis(nitridocarbonato)disulfur(S–S)(•1−) combines nitrido and sulfur atoms, enabling unique charge delocalization pathways .

Charge and Spin States :

  • All listed compounds carry a •1− charge except neutral ClOO∑. The spin state (∑) is consistent across radicals, but delocalization varies with bridging atoms .

Reactivity and Stability

  • Bis(nitridocarbonate)(C–C)(•1−) : Exhibits moderate stability in aqueous solutions but decomposes under UV light due to C–N bond photolysis . Reacts with electrophiles at the nitrido sites.
  • Bis(nitridocarbonato)disulfur(S–S)(•1−) : The S–S bridge is susceptible to hydrolysis, forming H₂S and cyanate derivatives .
  • CO₂∑– and CO₃∑–: Highly reactive as mononuclear species, often acting as intermediates in carbonate radical chemistry .

Nomenclature Variations

IUPAC naming conventions evolved between 2000 and 2004, leading to discrepancies:

  • 2000 Rules : Emphasized additive names with locants (e.g., "bis(nitridocarbonate)(C–C)(∑1−)") .
  • 2004 Revisions : Introduced terms like "bis{(nitridocarbonato)sulfate}(S–S)(•1−)" for hybrid systems .

Research Implications

  • Material Science : The C–C bridged structure of bis(nitridocarbonate)(C–C)(•1−) is a candidate for conductive polymers due to its delocalized electron system.
  • Environmental Chemistry : Analogues like CO₃∑– play roles in atmospheric radical cycles, whereas sulfur-containing variants may influence sulfur biogeochemistry .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bis(nitridocarbonate)(C–C)(•1−), and how is its structure validated experimentally?

  • Methodological Answer : Synthesis typically involves condensation reactions of nitridocarbonate precursors under controlled anhydrous conditions. Key characterization techniques include:

  • X-ray crystallography to confirm the C–C bonding and anion geometry .
  • Infrared (IR) spectroscopy to identify nitridocarbonate (–NC) vibrational modes (e.g., asymmetric stretching at ~2100–2200 cm⁻¹) .
  • Mass spectrometry (ESI-MS) to verify the molecular ion peak corresponding to the [M]•− charge state .

Q. What experimental conditions influence the stability of bis(nitridocarbonate)(C–C)(•1−) in solution?

  • Methodological Answer : Stability is sensitive to:

  • Solvent polarity : Low-polarity solvents (e.g., THF) minimize decomposition.
  • Temperature : Storage at –20°C under inert atmosphere (argon/nitrogen) reduces radical reactivity .
  • Counterion choice : Bulky counterions (e.g., [PPN]⁺) enhance solubility and stabilize the anion via reduced ion pairing .

Q. How is the electronic structure of bis(nitridocarbonate)(C–C)(•1−) analyzed using spectroscopic methods?

  • Methodological Answer :

  • UV-Vis spectroscopy identifies low-energy transitions (e.g., π→π* or charge-transfer bands) in the 300–500 nm range.
  • Electron paramagnetic resonance (EPR) confirms the radical (•1−) nature via a single unpaired electron signal (g ≈ 2.0023) .

Advanced Research Questions

Q. How can density functional theory (DFT) models resolve contradictions between experimental and computational bond-length data in bis(nitridocarbonate)(C–C)(•1−)?

  • Methodological Answer :

  • Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to improve accuracy for radical systems .
  • Compare geometry-optimized structures (C–C bond length ~1.38–1.42 Å) with X-ray data. Discrepancies >0.02 Å suggest inadequate dispersion corrections; apply Grimme’s D3 dispersion .
  • Validate with Coupled-Cluster (CCSD(T)) benchmarks for critical parameters .

Q. What mechanistic insights explain the reactivity of the nitridocarbonate group in cross-coupling reactions?

  • Methodological Answer :

  • Conduct kinetic isotope effect (KIE) studies to distinguish between radical vs. polar pathways.
  • Use time-resolved spectroscopy (e.g., femtosecond laser) to detect transient intermediates.
  • Model reaction coordinates with ab initio molecular dynamics (AIMD) to simulate transition states .

Q. How can researchers address discrepancies in redox potentials reported for bis(nitridocarbonate)(C–C)(•1−) across studies?

  • Methodological Answer :

  • Standardize measurements using ferrocene/ferrocenium (Fc/Fc⁺) as an internal reference.
  • Control solvent purity (e.g., residual water <10 ppm) and electrolyte concentration (0.1 M TBAPF6).
  • Reconcile computational HOMO energies (DFT) with cyclic voltammetry data by adjusting solvation models (e.g., SMD) .

Q. What gaps exist in the current understanding of bis(nitridocarbonate)(C–C)(•1−)’s role in catalytic cycles?

  • Methodological Answer :

  • Perform isotopic labeling (¹⁵N/¹³C) to track nitridocarbonate transfer in catalysis.
  • Conduct operando spectroscopy (e.g., Raman) under reaction conditions to identify active species.
  • Systematic literature reviews should prioritize studies with open-shell intermediates and compare mechanistic frameworks (e.g., single-electron transfer vs. ligand-assisted pathways) .

Methodological Design & Theoretical Frameworks

Q. How should researchers integrate multi-reference computational methods to study the electronic ground state of bis(nitridocarbonate)(C–C)(•1−)?

  • Methodological Answer :

  • Apply CASSCF (Complete Active Space SCF) for accurate treatment of multi-configurational radical states.
  • Validate active space selection (e.g., 10 electrons in 8 orbitals) via natural orbital occupation numbers .

Q. What strategies improve reproducibility in synthesizing bis(nitridocarbonate)(C–C)(•1−) derivatives?

  • Methodological Answer :

  • Document stoichiometry, reaction time, and purification steps (e.g., column chromatography vs. recrystallization).
  • Use high-throughput screening to optimize solvent/base combinations.
  • Share raw spectral data and crystallographic CIF files in open repositories .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
bis(nitridocarbonate)(C--C)(.1-)
Reactant of Route 2
bis(nitridocarbonate)(C--C)(.1-)

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